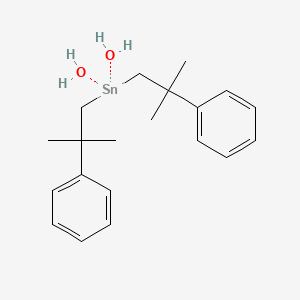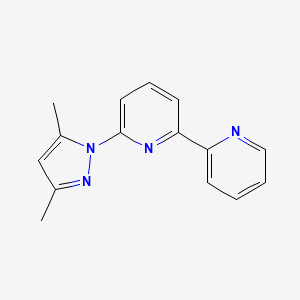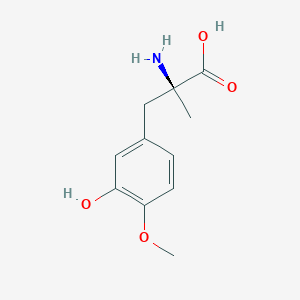![molecular formula C37H68O5Si2 B13441029 (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3 and 6 positions, and a methyl ester group at the 24 position. It is used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The 7-hydroxy group is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
Esterification: The carboxylic acid group at the 24 position is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: The compound can undergo further oxidation at the 7-keto position to form more oxidized derivatives.
Reduction: The 7-keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-hydroxy-cholan-24-oic Acid Methyl Ester.
Substitution: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-oxo-cholan-24-oic Acid Methyl Ester.
科学的研究の応用
This compound is utilized in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialized chemicals and materials.
作用機序
The mechanism of action of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The TBDMS groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The 7-oxo group plays a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Cholic Acid: The parent compound, lacking the TBDMS groups and the 7-oxo group.
Deoxycholic Acid: A bile acid with a similar structure but without the 7-oxo group and TBDMS groups.
Ursodeoxycholic Acid: Another bile acid with different hydroxyl group positions.
Uniqueness: (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is unique due to the presence of the TBDMS protecting groups and the 7-oxo group, which confer distinct chemical and biological properties compared to other bile acids.
特性
分子式 |
C37H68O5Si2 |
|---|---|
分子量 |
649.1 g/mol |
IUPAC名 |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C37H68O5Si2/c1-24(15-18-30(38)40-10)26-16-17-27-31-28(20-22-36(26,27)8)37(9)21-19-25(41-43(11,12)34(2,3)4)23-29(37)33(32(31)39)42-44(13,14)35(5,6)7/h24-29,31,33H,15-23H2,1-14H3/t24-,25-,26-,27+,28+,29+,31+,33-,36-,37-/m1/s1 |
InChIキー |
NAVRDAMMDXOFKH-RJCDUZEUSA-N |
異性体SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


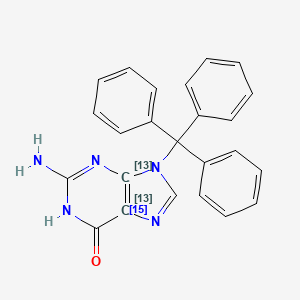
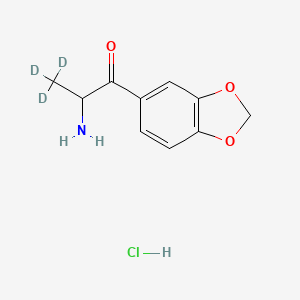
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
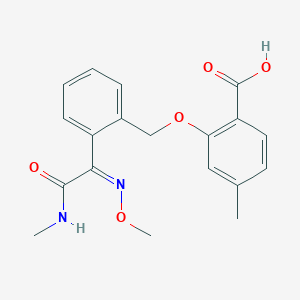
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
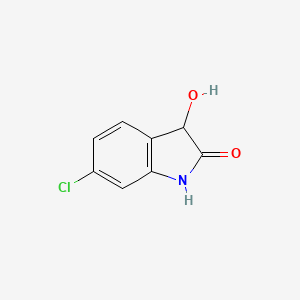
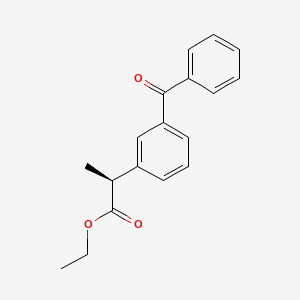
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
